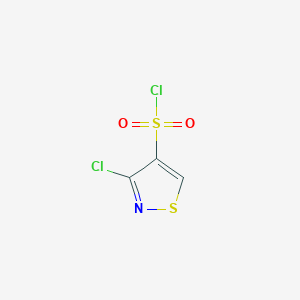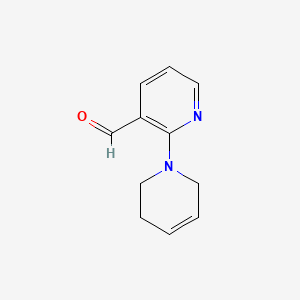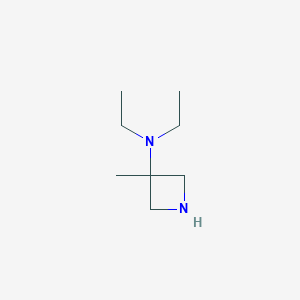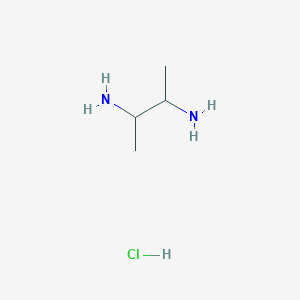
3-Chloro-1,2-thiazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2-thiazole-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C₃HCl₂NO₂S₂. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-thiazole-4-sulfonyl chloride typically involves the chlorination of 1,2-thiazole-4-sulfonyl chloride. One common method includes the reaction of 1,2-thiazole-4-sulfonyl chloride with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other heterocyclic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
3-Chloro-1,2-thiazole-4-sulfonyl chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,2-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. The compound can also participate in electrophilic aromatic substitution reactions, where the thiazole ring acts as an electron-rich center .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-thiazole-4-sulfonyl chloride: Similar in structure but differs in the position of the chlorine atom.
4-Chloro-1,3-thiazole-2-sulfonyl chloride: Another structural isomer with different reactivity.
1,3,4-Thiadiazole derivatives: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
3-Chloro-1,2-thiazole-4-sulfonyl chloride is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
89502-17-0 |
|---|---|
Formule moléculaire |
C3HCl2NO2S2 |
Poids moléculaire |
218.1 g/mol |
Nom IUPAC |
3-chloro-1,2-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H |
Clé InChI |
SJDMWFBKJAVNAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NS1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Aminopentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13236014.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13236020.png)


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13236032.png)


![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)

![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)

![2-[(2-Aminobutyl)sulfanyl]pyrimidine](/img/structure/B13236088.png)
